Cas no 477710-96-6 (3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(2,4-difluorophenyl)sulfonyl]-1H-pyrazole)
3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(2,4-difluorophenyl)sulfonyl]-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 2-CHLORO-6-FLUOROBENZYL 4-(1-[(2,4-DIFLUOROPHENYL)SULFONYL]-1H-PYRAZOL-3-YL)PHENYL ETHER
- 3-(4-[(2-CHLORO-6-FLUOROBENZYL)OXY]PHENYL)-1-[(2,4-DIFLUOROPHENYL)SULFONYL]-1H-PYRAZOLE
- 3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-1-(2,4-difluorobenzenesulfonyl)-1H-pyrazole
- 1H-Pyrazole, 3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1-[(2,4-difluorophenyl)sulfonyl]-
- 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(2,4-difluorophenyl)sulfonyl]-1H-pyrazole
- 3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1-(2,4-difluorophenyl)sulfonylpyrazole
- Oprea1_849813
-
- Inchi: 1S/C22H14ClF3N2O3S/c23-18-2-1-3-19(25)17(18)13-31-16-7-4-14(5-8-16)21-10-11-28(27-21)32(29,30)22-9-6-15(24)12-20(22)26/h1-12H,13H2
- InChI Key: BJIPLLKMSFACMD-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1COC1C=CC(=CC=1)C1C=CN(N=1)S(C1C=CC(=CC=1F)F)(=O)=O)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 32
- Rotatable Bond Count: 6
- Complexity: 720
- XLogP3: 5.5
- Topological Polar Surface Area: 69.6
3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(2,4-difluorophenyl)sulfonyl]-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00905788-1g |
3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-1-(2,4-difluorobenzenesulfonyl)-1H-pyrazole |
477710-96-6 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674516-1mg |
3-(4-((2-Chloro-6-fluorobenzyl)oxy)phenyl)-1-((2,4-difluorophenyl)sulfonyl)-1H-pyrazole |
477710-96-6 | 98% | 1mg |
¥428 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674516-2mg |
3-(4-((2-Chloro-6-fluorobenzyl)oxy)phenyl)-1-((2,4-difluorophenyl)sulfonyl)-1H-pyrazole |
477710-96-6 | 98% | 2mg |
¥578 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674516-5mg |
3-(4-((2-Chloro-6-fluorobenzyl)oxy)phenyl)-1-((2,4-difluorophenyl)sulfonyl)-1H-pyrazole |
477710-96-6 | 98% | 5mg |
¥661 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674516-10mg |
3-(4-((2-Chloro-6-fluorobenzyl)oxy)phenyl)-1-((2,4-difluorophenyl)sulfonyl)-1H-pyrazole |
477710-96-6 | 98% | 10mg |
¥739 | 2023-04-14 | |
| Key Organics Ltd | 2R-0090-1MG |
3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(2,4-difluorophenyl)sulfonyl]-1H-pyrazole |
477710-96-6 | >90% | 1mg |
£37.00 | 2023-09-08 | |
| Key Organics Ltd | 2R-0090-5MG |
3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(2,4-difluorophenyl)sulfonyl]-1H-pyrazole |
477710-96-6 | >90% | 5mg |
£46.00 | 2023-09-08 | |
| Key Organics Ltd | 2R-0090-10MG |
3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(2,4-difluorophenyl)sulfonyl]-1H-pyrazole |
477710-96-6 | >90% | 10mg |
£63.00 | 2023-09-08 | |
| Key Organics Ltd | 2R-0090-50MG |
3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(2,4-difluorophenyl)sulfonyl]-1H-pyrazole |
477710-96-6 | >90% | 50mg |
£102.00 | 2023-09-08 | |
| Key Organics Ltd | 2R-0090-100MG |
3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(2,4-difluorophenyl)sulfonyl]-1H-pyrazole |
477710-96-6 | >90% | 100mg |
£146.00 | 2023-09-08 |
3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(2,4-difluorophenyl)sulfonyl]-1H-pyrazole Related Literature
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(2,4-difluorophenyl)sulfonyl]-1H-pyrazole
Compound CAS No. 477710-96-6: A Comprehensive Overview
The compound with CAS No. 477710-96-6, named 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(2,4-difluorophenyl)sulfonyl]-1H-pyrazole, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyrazoles, which are five-membered heterocycles containing two adjacent nitrogen atoms. The presence of sulfonyl and benzyl groups in its structure suggests that it may exhibit unique chemical properties, making it a subject of interest in both academic and commercial research.
Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly in the development of antimicrobial agents and anticancer drugs. The sulfonyl group in this compound is known to enhance the stability and bioavailability of molecules, which could be advantageous in pharmaceutical applications. Additionally, the chloro and fluoro substituents on the benzene rings may contribute to the compound's ability to interact with biological targets, such as enzymes or receptors, through mechanisms like hydrogen bonding or π-π interactions.
One of the most promising areas of research involving this compound is its potential as a bioisostere in medicinal chemistry. Bioisosteres are structural analogs that maintain similar physical and chemical properties but differ in their functional groups. This property allows researchers to explore alternative pathways for drug design while retaining the desired pharmacological activity. The combination of a pyrazole core with a sulfonyl group makes this compound an ideal candidate for such studies.
In terms of synthesis, the compound can be prepared through a series of well-established organic reactions, including nucleophilic aromatic substitution and coupling reactions. The presence of electron-withdrawing groups like chlorine and fluorine on the benzene rings facilitates these reactions by activating specific positions for substitution. Researchers have also explored the use of microwave-assisted synthesis to optimize reaction conditions and improve yield, further underscoring the compound's versatility.
From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Studies have shown that compounds with similar structures undergo hydrolysis under specific pH conditions, which could influence their persistence in natural environments. This information is particularly relevant for industries involved in chemical manufacturing, where regulatory compliance regarding environmental safety is paramount.
Looking ahead, the integration of computational chemistry tools like molecular docking and quantum mechanics simulations could provide deeper insights into the compound's behavior at the molecular level. These techniques can help predict how the molecule interacts with biological systems, aiding in the design of more effective drugs or materials.
In conclusion, CAS No. 477710-96-6 represents a fascinating example of how advanced organic chemistry can lead to innovative solutions across multiple disciplines. Its unique structure, combined with cutting-edge research methodologies, positions it as a key player in future scientific advancements.
477710-96-6 (3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(2,4-difluorophenyl)sulfonyl]-1H-pyrazole) Related Products
- 477713-42-1(3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(1-naphthylsulfonyl)-1H-pyrazole)
- 477713-43-2(3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole)
- 477712-75-7(3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole)
- 477713-49-8(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole)
- 477711-62-9(2,4-DICHLOROBENZYL 4-(1-[(3,4-DICHLOROPHENYL)SULFONYL]-1H-PYRAZOL-3-YL)PHENYL ETHER)
- 321522-28-5(3-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-(4-chlorobenzenesulfonyl)-1H-pyrazole)
- 477711-59-4(2,4-DICHLOROBENZYL 4-(1-[(4-METHYLPHENYL)SULFONYL]-1H-PYRAZOL-3-YL)PHENYL ETHER)
- 477712-64-4(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole)
- 477713-44-3(3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole)
- 956964-63-9(3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-fluorobenzenesulfonyl)-1H-pyrazole)